4-スルファモイル安息香酸

概要

説明

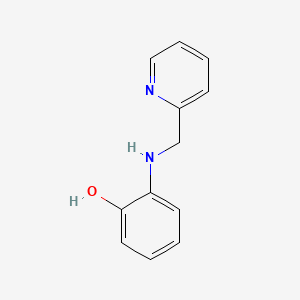

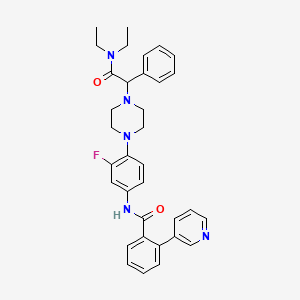

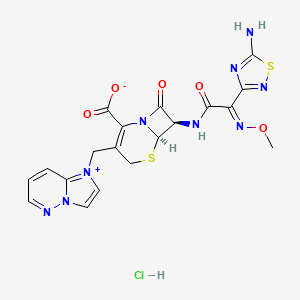

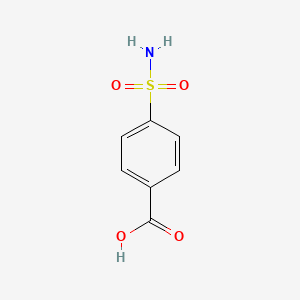

カルゼニドは、4-スルファモイル安息香酸としても知られており、分子式C7H7NO4S、分子量201.2 g/molの有機合成中間体です 。主に医薬品合成に使用されており、顕著な抗痙攣作用があります。 カルゼニドは、女性の月経困難症の研究にも利用されています .

科学的研究の応用

Carzenide has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its antispasmodic properties and potential therapeutic applications.

Medicine: Investigated for its role in the treatment of dysmenorrhea and other medical conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Safety and Hazards

Carzenide may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of inhalation, move the victim into fresh air .

作用機序

カルゼニドは、主に特定の分子標的と経路との相互作用を通じて効果を発揮します。それは、筋肉収縮に関与する特定の酵素と受容体の活性を阻害することによって、抗痙攣剤として機能します。 正確な分子標的と経路は、特定の用途と状況に応じて異なる可能性があります .

類似の化合物との比較

カルゼニドは、その特定の化学構造と特性により、他の類似の化合物とは異なります。類似の化合物には以下のようなものがあります。

4-アミノ安息香酸: さまざまな医薬品の合成に使用されます。

スルファニルアミド: 抗菌作用で知られています。

生化学分析

Biochemical Properties

4-Sulfamoylbenzoic acid has been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade . This cascade leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes, which exert a variety of physiological effects .

Cellular Effects

The inhibition of cPLA2α by 4-Sulfamoylbenzoic acid can potentially impact various cellular processes. By blocking the enzyme responsible for releasing the common precursor arachidonic acid from phospholipids, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

4-Sulfamoylbenzoic acid exerts its effects at the molecular level through its binding interactions with cPLA2α, leading to enzyme inhibition . This inhibition can result in changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

Its stability and potential long-term effects on cellular function could be inferred from its role as an inhibitor of cPLA2α .

Metabolic Pathways

4-Sulfamoylbenzoic acid is involved in the arachidonic acid cascade, interacting with the enzyme cPLA2α . Its effects on metabolic flux or metabolite levels would be related to its role in this pathway .

準備方法

合成経路と反応条件

カルゼニドは、さまざまな合成経路を通じて合成することができます。一般的な方法の1つは、安息香酸誘導体のスルホン化です。 反応には通常、硫酸またはクロロスルホン酸をスルホン化剤として使用し、制御された温度条件下で行われます .

工業生産方法

工業的には、カルゼニドはp-アミノ安息香酸と硫酸またはその誘導体を反応させることによって製造されます。 反応は、高い収率と純度を確保するために、制御された温度と圧力下で行われます .

化学反応の分析

反応の種類

カルゼニドは、以下を含むいくつかの種類の化学反応を起こします。

酸化: カルゼニドは、スルホン酸誘導体を形成するために酸化することができます。

還元: カルゼニドの還元は、アミン誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: スルホン酸誘導体。

還元: アミン誘導体。

置換: さまざまな置換安息香酸誘導体.

科学研究への応用

カルゼニドは、以下を含む幅広い科学研究への応用があります。

化学: さまざまな有機化合物の合成における中間体として使用されます。

生物学: 抗痙攣作用と潜在的な治療的用途について研究されています。

医学: 月経困難症やその他の医学的状態の治療における役割について調査されています。

類似化合物との比較

Carzenide is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:

4-Aminobenzoic acid: Used in the synthesis of various pharmaceuticals.

Sulfanilamide: Known for its antibacterial properties.

Benzoic acid: Widely used as a preservative and in the synthesis of other organic compounds.

Carzenide stands out due to its specific applications in drug synthesis and its antispasmodic properties, making it a valuable compound in both research and industrial settings .

特性

IUPAC Name |

4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAGLBKTLXCODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045089 | |

| Record name | Carzenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Carzenide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000112 [mmHg] | |

| Record name | Carzenide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

138-41-0 | |

| Record name | 4-Carboxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carzenide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carzenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carzenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(aminosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carzenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carzenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARZENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Z5HQB5A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Sulfamoylbenzoic acid acts as a potent inhibitor of the Na-K-Cl cotransport system, primarily found in the thick ascending limb of Henle's loop in the kidneys []. By binding to the chloride binding site of this transporter, it prevents the reabsorption of sodium, chloride, and potassium ions, leading to increased diuresis [, ]. This mechanism makes it valuable as a diuretic, especially for treating edema associated with heart failure.

A:

A: Research indicates that modifications to the structure of 4-sulfamoylbenzoic acid derivatives can significantly impact their inhibitory potency on the Na-K-Cl cotransporter []. For instance, benzmetanide exhibits the highest affinity, followed by bumetanide, piretanide, and furosemide []. This suggests that specific structural features, such as the presence and position of certain substituents, are crucial for optimal interaction with the transporter and its subsequent inhibition.

A: Yes, 4-sulfamoylbenzoic acid has shown potential as a building block for developing inhibitors of cytosolic phospholipase A2α (cPLA2α) []. cPLA2α plays a critical role in inflammatory responses by catalyzing the release of arachidonic acid, a precursor to inflammatory mediators.

A: Yes, gas chromatography-mass spectrometry (GC-MS) methods have been established for detecting 4-sulfamoylbenzoic acid (specifically referred to as carzenide) and its metabolites in human urine []. These methods involve extractive methylation followed by GC separation and MS identification, enabling sensitive detection of the drug and potentially providing insights into its metabolism and elimination.

A: Interestingly, 4-sulfamoylbenzoic acid has been investigated for its potential in enhancing the bleach performance of hydrogen peroxide []. Studies have shown that a derivative, 4-sulfamoylbenzoic acid 4-sulfonyl phenyl ester (SBS), exhibits high bleaching efficiency in removing stains, tea incrustation, and even mold []. These findings suggest potential applications in cleaning and sanitation products.

A: Research suggests that 4-sulfamoylbenzoic acid interacts with organic anion transporters in renal tubule cells, contributing to its secretion in urine []. Additionally, it interacts with the bile acid carrier in the liver, facilitating its transport into bile for potential elimination through feces []. These interactions highlight the importance of drug transporters in the pharmacokinetics and disposition of 4-sulfamoylbenzoic acid.

A: Molecular docking studies have been conducted to understand the binding mode of 4-sulfamoylbenzoic acid derivatives to human carbonic anhydrase II []. These studies provide insights into the specific interactions responsible for the compound's inhibitory activity. Further computational approaches, such as QSAR modeling, can be valuable in exploring the relationship between the structure of 4-sulfamoylbenzoic acid derivatives and their biological activity, aiding in the design of novel compounds with improved efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)